2-But-3-enoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

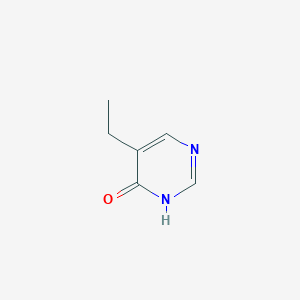

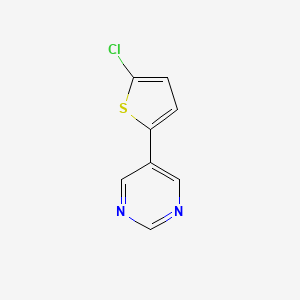

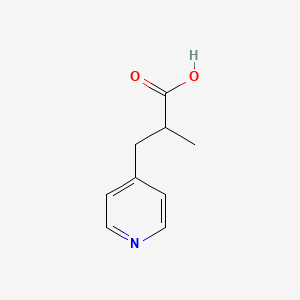

“2-But-3-enoxybenzaldehyde” is a chemical compound with the CAS number 70576-29-3 . It has a molecular weight of 160.22 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-But-3-enoxybenzaldehyde” can be represented by the InChI code: 1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“2-But-3-enoxybenzaldehyde” is a liquid at room temperature . It has a molecular weight of 160.22 . More specific physical and chemical properties such as density, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Catalytic Applications

Catalysis in Alcohol Oxidation : Complexes derived from 2-hydroxybenzohydrazide and related benzaldehydes, including structures similar to 2-But-3-enoxybenzaldehyde, have been used to catalyze the microwave-assisted solvent-free peroxidative oxidation of alcohols. This process efficiently and selectively produces ketones, highlighting the potential of these compounds in catalysis and organic synthesis (Sutradhar et al., 2016).

Synthesis of Substituted Benzaldehydes : Substituted benzaldehydes, structurally related to 2-But-3-enoxybenzaldehyde, have been synthesized using palladium-catalyzed ortho-bromination. This method effectively produces substituted 2-bromobenzaldehydes, demonstrating the versatility of such compounds in complex organic syntheses (Dubost et al., 2011).

Antimicrobial and Pharmacological Properties

- Antibacterial and Cytochrome c Reduction : Ag(I) complexes with hydrazone and thiosemicarbazone derivatives of benzaldehydes, closely related to 2-But-3-enoxybenzaldehyde, exhibit significant antibacterial and antifungal properties. These complexes also show strong reducing abilities, demonstrating their potential in biomedical applications (Loginova et al., 2015).

Environmental and Analytical Chemistry

Environmental Analysis of Antioxidants : Derivatives of benzaldehydes, similar to 2-But-3-enoxybenzaldehyde, have been analyzed in environmental studies, particularly focusing on the antioxidant 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO). This research is crucial for understanding the environmental impact and degradation products of widely used antioxidants (Fries & Püttmann, 2002).

Synthesis of Baylis-Hillman Adducts : In synthetic chemistry, compounds structurally similar to 2-But-3-enoxybenzaldehyde are involved in reactions with α,β-unsaturated ketones to synthesize Baylis-Hillman adducts, showcasing the potential of these compounds in creating complex organic molecules (Iwamura et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It’s important to handle “2-But-3-enoxybenzaldehyde” with appropriate safety precautions.

Future Directions

properties

IUPAC Name |

2-but-3-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,9H,1,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBLEQOKFSHZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518895 |

Source

|

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-But-3-enoxybenzaldehyde | |

CAS RN |

55400-94-7 |

Source

|

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)